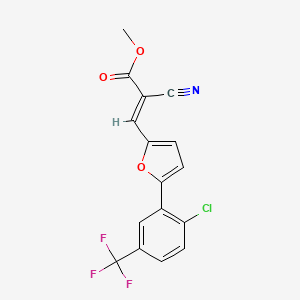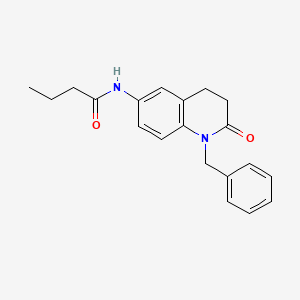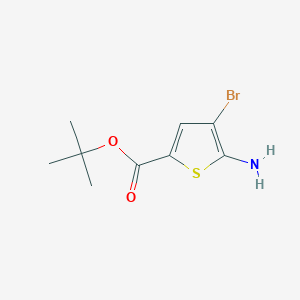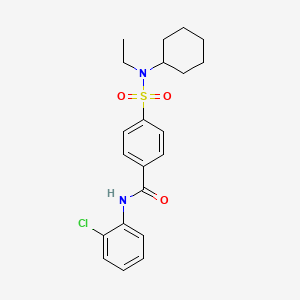
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate, also known as CTFC, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
Chemical Analysis and Environmental Applications
(E)-methyl 3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)-2-cyanoacrylate, due to its structural complexity, has not been directly identified in the provided studies. However, research on related furan compounds and cyanoacrylates reveals their significant utility in environmental monitoring and chemical analysis. For instance, Kubwabo et al. (2009) improved the derivatization technique for the gas chromatography-mass spectrometry determination of furan derivatives in drinking water, highlighting the relevance of furan compounds in assessing water quality and safety (Kubwabo et al., 2009).
Solar Cell Applications
In the field of renewable energy, furan derivatives have been engineered at a molecular level for organic sensitizer applications in solar cells. Kim et al. (2006) demonstrated how these compounds, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, offering a pathway to more efficient solar energy conversion (Kim et al., 2006).
Material Science and Engineering
In material science, the synthesis of furan-based compounds with specific configurations shows promise in creating materials with unique optical and anticancer properties. Irfan et al. (2021) synthesized intermediates that, depending on their configuration, displayed distinct fluorescence characteristics and selective anticancer activity, underscoring the potential of furan compounds in developing advanced materials with biomedical applications (Irfan et al., 2021).
Agriculture and Herbicide Development
Cyanoacrylate derivatives also find applications in agriculture, particularly in the development of new herbicides. Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their efficacy as herbicidal inhibitors, offering a novel class of herbicides for agricultural use (Wang et al., 2004).
Antimicrobial Research
Furan derivatives have also been explored for their antimicrobial properties. Ramadan and El‐Helw (2018) utilized chromonyl-2(3H)-furanone for constructing N-heterocycles, which exhibited promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
properties
IUPAC Name |
methyl (E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO3/c1-23-15(22)9(8-21)6-11-3-5-14(24-11)12-7-10(16(18,19)20)2-4-13(12)17/h2-7H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFNSZJVGUGCMJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)



![N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2588289.png)

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)
